2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid
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Overview
Description
2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol This compound is characterized by the presence of a phenylacetic acid moiety linked to a prop-2-enoylamino group through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid typically involves the reaction of 2-(bromomethyl)phenylacetic acid with prop-2-enoylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the prop-2-enoylamino group to a propylamino group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of propylamino derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: Shares the phenylacetic acid moiety but lacks the prop-2-enoylamino group.
Prop-2-enoylamine: Contains the prop-2-enoylamino group but lacks the phenylacetic acid moiety.
2-(Bromomethyl)phenylacetic acid: A precursor in the synthesis of 2-[2-[(Prop-2-enoylamino)methyl]phenyl]acetic acid.
Uniqueness
This compound is unique due to the combination of the phenylacetic acid and prop-2-enoylamino groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, as it can interact with different molecular targets and undergo diverse chemical reactions.
Properties
IUPAC Name |
2-[2-[(prop-2-enoylamino)methyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)13-8-10-6-4-3-5-9(10)7-12(15)16/h2-6H,1,7-8H2,(H,13,14)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITJQDQOTSWYRCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=CC=C1CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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